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Compound of Interest

Compound Name: Conduritol B Tetraacetate

Cat. No.: B016937

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol B tetraacetate, systematically named ((1R,2S,3S,4R)-rel-5-cyclohexene-1,2,3,4-
tetrol tetraacetate), is a pivotal synthetic intermediate in carbohydrate chemistry and drug
discovery. Its rigid cyclohexene core, adorned with four stereochemically defined acetate
groups, provides a versatile scaffold for the synthesis of a variety of biologically active
molecules, most notably conduritol B epoxide, a potent irreversible inhibitor of 3-glucosidases.
This technical guide delves into the core stereochemical aspects of conduritol B tetraacetate,
presenting a summary of its synthesis, spectroscopic characterization, and the biological
significance of its derivatives. While a dedicated X-ray crystal structure for conduritol B
tetraacetate is not publicly available, its stereochemistry is unequivocally established through
its synthesis from chiral precursors and its conversion to well-characterized products.

Physicochemical Properties

Quantitative data for Conduritol B Tetraacetate is summarized below.
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Property Value Reference(s)
Chemical Formula C14H180s [1]
Molecular Weight 314.29 g/mol [1]
CAS Number 25348-63-4 [1]
White to off-white crystalline
Appearance _ (2]
solid
Melting Point 157-159 °C [2]

N Soluble in DMSO and water
Solubility [2]
(up to 25 mg/mL)

Stereoselective Synthesis and Experimental
Protocols

The stereochemistry of Conduritol B Tetraacetate is a direct consequence of its synthesis
from stereochemically defined starting materials. Two primary routes have been established:
one starting from the readily available myo-inositol and another from p-benzoquinone.

Synthesis from myo-Inositol

The synthesis from myo-inositol leverages the inherent chirality of this natural product to
produce enantiomerically pure conduritol derivatives. While a detailed, step-by-step protocol for
the tetraacetate is not fully elucidated in a single source, the general strategy involves the
selective protection and deoxygenation of hydroxyl groups of myo-inositol to yield the
conduritol B core, followed by acetylation.

General Experimental Workflow:

Group
Protection lanipulation in: Acetylation Conduritol B
myo-Inositol Selective Protection Di-O-tosylation & Elimination Conduritol HAcelic Anhydride, Pyridine) Tetraacetate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6850446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6850446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6850446/
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5316315_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5316315_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB5316315_EN.htm
https://www.benchchem.com/product/b016937?utm_src=pdf-body
https://www.benchchem.com/product/b016937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 1. Synthetic workflow from myo-Inositol.

A key step in this pathway is a tin-mediated reductive elimination of a bis-dithiocarbonate
derivative of a protected myo-inositol, which proceeds with high stereoselectivity to form the
cyclohexene ring of conduritol B. Subsequent acetylation with acetic anhydride in pyridine
yields the final tetraacetate product.

Synthesis from p-Benzoquinone

This route typically produces a racemic mixture of conduritol B tetraacetate, which can then
be resolved if a single enantiomer is required. The synthesis involves the stereoselective
dihydroxylation and subsequent functionalization of the quinone ring.

Detailed Experimental Protocol (Adapted from literature):

A synthesis of a related tetraacetate, (x)-trans,trans-cyclohexane-1,2,4,5-tetrayltetraacetate,
provides a procedural framework that can be adapted for Conduritol B Tetraacetate.

» Dihydroxylation of 1,4-Cyclohexadiene: To a solution of 1,4-cyclohexadiene in a suitable
solvent such as aqueous tert-butanol, an oxidizing agent like osmium tetroxide (catalytic
amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is added. The reaction is
stirred at room temperature until completion, yielding cis-5-cyclohexene-1,4-diol.

o Epoxidation: The resulting diol is then epoxidized using an agent like m-chloroperoxybenzoic
acid (mCPBA) in a chlorinated solvent like dichloromethane at 0 °C to room temperature.
This step creates the epoxide ring.

e Ring Opening and Acetylation: The epoxide is opened under acidic or basic conditions,
followed by acetylation of all four hydroxyl groups. This is typically achieved by treating the
tetrol with an excess of acetic anhydride and a base such as pyridine or triethylamine. The
reaction mixture is stirred for several hours, after which the product is isolated by extraction
and purified by chromatography or crystallization.[3]
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Figure 2. Synthetic workflow from p-Benzoquinone.

Spectroscopic Data and Stereochemical

Confirmation

While a definitive crystal structure of Conduritol B Tetraacetate is not readily available in the

searched literature, its stereochemistry is firmly established through spectroscopic methods,

particularly NMR, and its chemical derivatization to compounds with known stereostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Conduritol B Tetraacetate are consistent with its Cz

symmetric structure.

1H NMR Data (Representative values, solvent dependent):

Chemical Shift (5,

Proton

. Coupling Constant
Multiplicity

ppm) (J, Hz)
H1, H4 ~5.3 m
H2, H3 ~5.1 m
H5, H6 ~5.8 m
CHs (acetate) ~2.0-2.1 s

13C NMR Data (Representative values, solvent dependent):

Carbon Chemical Shift (6, ppm)

C1,C4 ~70

C2,C3 ~68

C5, C6 ~128

C=0 (acetate) ~170

CHs (acetate) ~21
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The symmetry of the molecule results in fewer signals than the total number of carbons and
protons, which is a key indicator of its stereochemical arrangement.

Biological Significance and Signaling Pathway
Involvement

Conduritol B Tetraacetate itself is not typically the biologically active molecule. Its primary
importance in a biological context is as a stable precursor to Conduritol B Epoxide (CBE).

Conversion to Conduritol B Epoxide

Conduritol B Tetraacetate is readily converted to Conduritol B Epoxide through a two-step
process:

o Deacetylation: The acetate groups are removed by hydrolysis, typically using a base such as
sodium methoxide in methanol.

o Epoxidation: The resulting Conduritol B is then treated with an epoxidizing agent, such as m-
chloroperoxybenzoic acid (MCPBA), to stereoselectively form the epoxide ring.

Inhibition of B-Glucosidase by Conduritol B Epoxide

Conduritol B Epoxide is a well-characterized, mechanism-based irreversible inhibitor of 3-
glucosidases, particularly human glucocerebrosidase (GBA).[4][5] This inhibitory activity is
central to its use in creating cellular and animal models of Gaucher disease, a lysosomal
storage disorder caused by GBA deficiency.[6]

Mechanism of Inhibition:

The epoxide ring of CBE mimics the transition state of the natural substrate (glucosylceramide).
The catalytic nucleophile of the B-glucosidase, a glutamate residue (Glu340 in human GBA),
attacks one of the electrophilic carbons of the epoxide ring.[7] This attack opens the strained
epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme,
leading to its irreversible inactivation.[4][5]
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Figure 3. Mechanism of 3-Glucosidase inhibition by CBE.

The accumulation of glucosylceramide due to GBA inhibition disrupts lysosomal function and
can interfere with cellular signaling pathways, including those involved in autophagy and
inflammation, which are implicated in the pathophysiology of Gaucher disease and related
neurodegenerative disorders.[1]

Conclusion

The stereochemistry of Conduritol B Tetraacetate is well-defined by its stereoselective
synthesis from established precursors. Although lacking a dedicated X-ray crystal structure, its
structural integrity is confirmed by spectroscopic data and its chemical transformations into
biologically active molecules with known stereochemistry. As a stable and accessible precursor
to Conduritol B Epoxide, it remains a vital tool for researchers in glycobiology and drug
development, particularly for the study of lysosomal storage diseases like Gaucher disease.
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The continued exploration of its chemistry will undoubtedly lead to the development of new
therapeutic agents and a deeper understanding of carbohydrate-mediated biological
processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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